molecular formula C8H12O3 B1210532 Ethyl 2-oxocyclopentanecarboxylate CAS No. 611-10-9

Ethyl 2-oxocyclopentanecarboxylate

Cat. No. B1210532
CAS RN: 611-10-9
M. Wt: 156.18 g/mol
InChI Key: JHZPNBKZPAWCJD-UHFFFAOYSA-N
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Patent
US08415505B2

Procedure details

15.0 g (0.652 mmol) of sodium was placed in 150 mL toluene, heated to reflux, shaken, and made into sodium sand. 81.6 g (0.400 mol) of diethyl adipate was added in drops to the mixture in an outside bath at 105-110° C., and the resultant solution changed into a yellow sticky product. After refluxing for 8 h, the solution was cooled by ice bath, and 400 mL of 10% acetic acid solution was added in drops. The mixture was suction filtered and washed with a small amount of toluene. The filtrate was separated into layers. The upper layer was washed with 7% sodium carbonate (260 mL×2) followed by saturated brine (200 mL×2), and dried overnight with anhydrous magnesium sulfate. The solution was filtered, concentrated and distilled under reduced pressure to collect the fractions of bp: 142-150° C./2660 Pa, yielding 53.3 g of colorless liquid with a yield of 85.6%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
81.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
85.6%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:13]CC)(=O)[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].C(O)(=O)C>C1(C)C=CC=CC=1>[CH3:11][CH2:10][O:9][C:7]([CH:6]1[C:2](=[O:13])[CH2:3][CH2:4][CH2:5]1)=[O:8] |^1:0|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
81.6 g
Type
reactant
Smiles
C(CCCCC(=O)OCC)(=O)OCC
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled by ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with a small amount of toluene
CUSTOM
Type
CUSTOM
Details
The filtrate was separated into layers
WASH
Type
WASH
Details
The upper layer was washed with 7% sodium carbonate (260 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overnight with anhydrous magnesium sulfate
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to collect the fractions of bp: 142-150° C./2660 Pa

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C1CCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.3 g
YIELD: PERCENTYIELD 85.6%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.